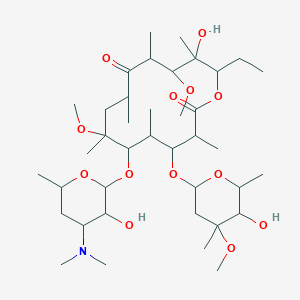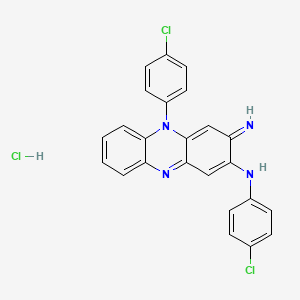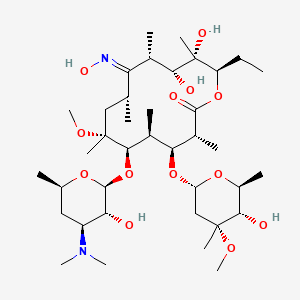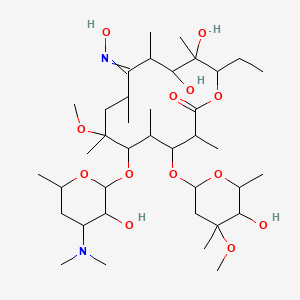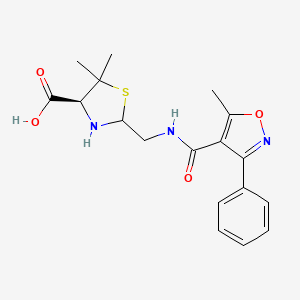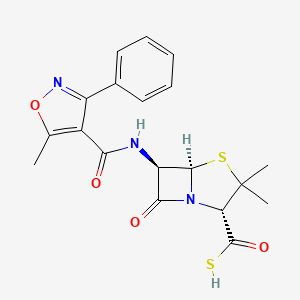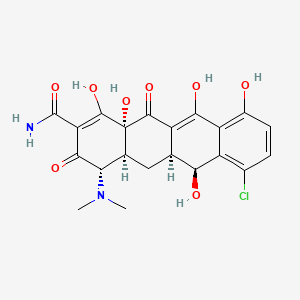
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol, commonly known as DICO or DICOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of imidazole compounds, which are widely used in various fields of research due to their unique properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol involves the reaction of 2,5-dichlorophenyl hydrazine with glyoxylic acid to form 2,5-dichlorophenyl hydrazide. This intermediate is then reacted with 1H-imidazole-1-ethanol to form the desired compound.
Starting Materials
2,5-dichlorophenyl hydrazine, glyoxylic acid, 1H-imidazole-1-ethanol
Reaction
Step 1: Reaction of 2,5-dichlorophenyl hydrazine with glyoxylic acid in the presence of a catalyst to form 2,5-dichlorophenyl hydrazide., Step 2: Reaction of 2,5-dichlorophenyl hydrazide with 1H-imidazole-1-ethanol in the presence of a base to form 1-(2,5-dichlorophenyl)-2-(1H-imidazole-1-yl)ethan-1-ol.
Wirkmechanismus
The mechanism of action of DICO is not yet fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemische Und Physiologische Effekte
DICO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, including Candida albicans and Staphylococcus aureus. It has also been found to have antiviral properties against herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DICO is its broad-spectrum activity against various fungal and bacterial species. It has also been found to have low toxicity and good stability. However, one of the main limitations of DICO is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DICO. One area of interest is the development of new derivatives of DICO with improved properties, such as increased solubility and potency. Another area of interest is the investigation of the potential applications of DICO in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DICO and its potential interactions with other compounds.
Wissenschaftliche Forschungsanwendungen
DICO has been found to have potential applications in various fields of scientific research. It has been extensively studied for its antifungal, antibacterial, and antiviral properties. It has also been found to have potential applications in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
27523-06-4 |
|---|---|
Produktname |
1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol |
Molekularformel |
C11H10Cl2N2O |
Molekulargewicht |
257.12 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-(2,5-Dichloro-phenyl)-2-imidazol-1-yl-ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



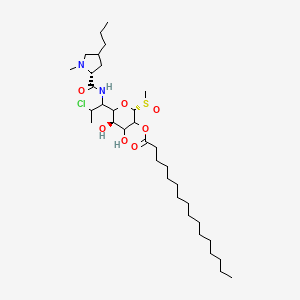
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
